molecular formula C12H9NOS B8435929 6-Thiophen-2-yl-1,3-dihydro-indol-2-one

6-Thiophen-2-yl-1,3-dihydro-indol-2-one

Cat. No. B8435929
M. Wt: 215.27 g/mol
InChI Key: DLZDRELFKNKLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689806B1

Procedure details

To a warm, stirred solution of 6-bromo-2-oxindole (4 g, 26.3 mmol) dissolved in 60 mL toluene and 60 mL ethanol was added tetrakis(triphenylphosphine)palladium(0) (2.3 g, 1.9 mmol) followed by 2M aqueous sodium carbonate (50 mL, 100 mmol) and thiophene-2-boronic acid (4.38 g, 34.2 mmol) in three portions over 1.5 hours. The mixture was stirred at 100° C. in an oil bath for 12 hours. The mixture was then diluted with ethyl acetate (400 mL) and washed with saturated sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL). The organic layer was separated, dried over anhydrous magnesium sulfate and concentrated to give 2.53 g (42%) of 6-thiophen-2-yl-1,3-dihydro-indol-2-one a tan solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.38 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[S:21]1[CH:25]=[CH:24][CH:23]=[C:22]1B(O)O>C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C2CC(NC2=C1)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2.3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4.38 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. in an oil bath for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.